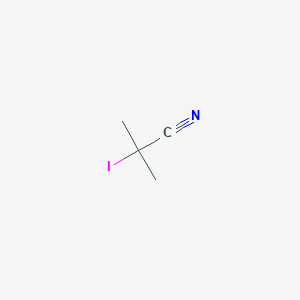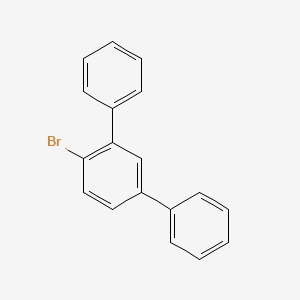
1-Bromo-2,4-diphenyl-benzene
Vue d'ensemble
Description
“1-Bromo-2,4-diphenyl-benzene” is a chemical compound with the molecular formula C18H13Br and a molecular weight of 309.2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,4-diphenyl-benzene” consists of a benzene ring with two phenyl groups and one bromine atom attached. The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .
Chemical Reactions Analysis
Aryl halides, such as “1-Bromo-2,4-diphenyl-benzene”, generally undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .
Applications De Recherche Scientifique
Synthesis and Material Applications
1-Bromo-2,4-diphenyl-benzene serves as a key intermediate in the synthesis of complex organic compounds and materials with unique properties. For instance, its derivative, 1-Bromo-4-(2,2-diphenylvinyl)benzene, was synthesized and found to exhibit aggregation-induced emission (AIE) peculiarity, highlighting its potential in the development of new luminescent materials (Liang Zuo-qi, 2015). Another study demonstrated the use of a palladium–tetraphosphine catalyzed cross-coupling reaction of aryl bromides with arylboronic acids, showcasing the compound's role in facilitating high turnover numbers in synthesis reactions, which is crucial for the efficient production of pharmaceuticals and other organic compounds (M. Feuerstein et al., 2001).
Photoluminescence and Electronic Properties
The photoluminescence properties of derivatives of 1-Bromo-2,4-diphenyl-benzene have been extensively studied, indicating their application in optoelectronic devices and sensors. For example, a study on the synthesis and fluorescence properties of a related compound revealed significant fluorescence intensity in solid-state, suggesting its application in solid-state lighting and display technologies (Liang Zuo-qi, 2015). Additionally, hyperbranched conjugated poly(tetraphenylethene) polymers, synthesized from similar brominated compounds, demonstrated aggregation-induced emission, fluorescent photopatterning, and potential in explosive detection, further underscoring the versatile applications of these materials in advanced technology and safety (Rongrong Hu et al., 2012).
Chemical Stability and Reactivity
Studies on the chemical stability and reactivity of brominated compounds provide insights into their safe handling and potential environmental impact. For instance, the thermal decomposition mechanisms of brominated flame retardants have been analyzed to understand their behavior under conditions that might lead to the release of toxic by-products (M. Altarawneh & B. Dlugogorski, 2014). This research is critical for developing safer flame retardants and assessing their environmental footprint.
Propriétés
IUPAC Name |
1-bromo-2,4-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYRANGXOOPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289713 | |
| Record name | 4'-bromo-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-diphenyl-benzene | |
CAS RN |
60631-83-6 | |
| Record name | NSC63063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-bromo-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



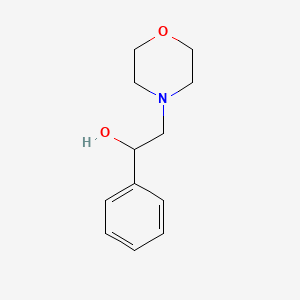
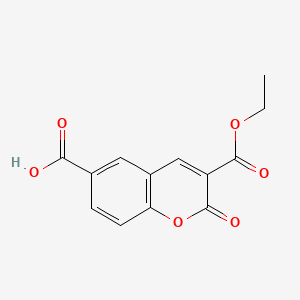
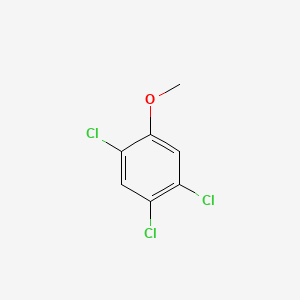
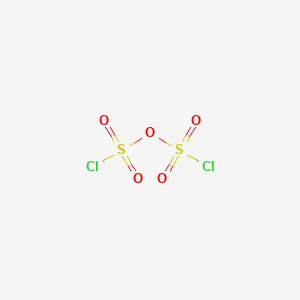


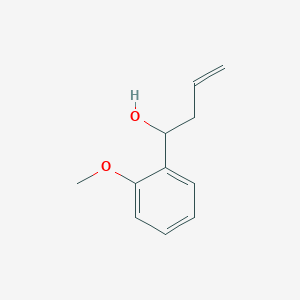
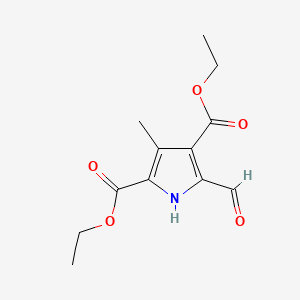
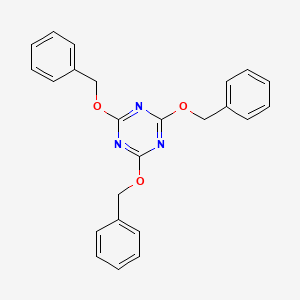

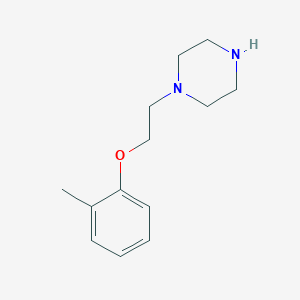
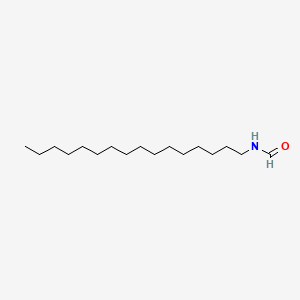
![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)
